molecular formula C9H20N2 B2480123 1-Isopropyl-N-methylpiperidin-4-amine CAS No. 3312-60-5; 503126-34-9

1-Isopropyl-N-methylpiperidin-4-amine

Cat. No.: B2480123
CAS No.: 3312-60-5; 503126-34-9
M. Wt: 156.273
InChI Key: IKTZTXACQRUKHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-N-methylpiperidin-4-amine (CAS 503126-34-9) is a piperidine derivative featuring a tertiary amine at the 1-position (substituted with isopropyl and methyl groups) and a primary amine at the 4-position. This compound is structurally characterized by a six-membered piperidine ring, with substituents influencing its physicochemical and pharmacological properties. It is commonly utilized as an intermediate in organic synthesis and pharmaceutical research due to its versatile amine functionalities .

Properties

IUPAC Name

N-methyl-1-propan-2-ylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8(2)11-6-4-9(10-3)5-7-11/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTZTXACQRUKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The piperidin-4-amine scaffold is prevalent in medicinal chemistry. Below, 1-Isopropyl-N-methylpiperidin-4-amine is compared with analogous compounds in terms of structure, synthesis, and applications.

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound C₉H₂₀N₂ 156.27 N1: Isopropyl, methyl; C4: NH₂ Moderate lipophilicity due to branched alkyl groups; tertiary amine enhances steric hindrance
1-Acetylpiperidin-4-amine C₇H₁₄N₂O 142.20 N1: Acetyl; C4: NH₂ Increased polarity from acetyl group; improved solubility in polar solvents
N-Methyl-1-(pyrimidin-4-yl)piperidin-4-amine C₁₀H₁₆N₄ 192.26 N1: Pyrimidin-4-yl, methyl; C4: NH₂ Aromatic pyrimidine enhances π-π interactions; potential CNS activity due to heterocyclic moiety
ACP-103 (Pharmacological analog) C₂₄H₃₀F₂N₄O₃ 476.52 Complex fluorophenyl and carbamide groups High affinity for 5-HT2A receptors; inverse agonist activity

Functional and Pharmacological Differences

  • Enzyme Inhibition : Compounds like 1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-N-(2-(4-isopropylpiperazin-1-yl)ethyl)piperidin-4-amine () inhibit p97 ATPase, leveraging the piperidine core for binding. The target compound’s isopropyl group may enhance hydrophobic interactions in similar enzyme targets .
  • Receptor Modulation : ACP-103 () acts as a 5-HT2A inverse agonist, with fluorophenyl groups critical for receptor binding. In contrast, this compound lacks aromaticity, limiting direct receptor engagement but serving as a scaffold for further derivatization .
  • Solubility and Bioavailability : The acetyl derivative () exhibits higher aqueous solubility than the target compound, making it preferable for formulations requiring polar solvents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-isopropyl-N-methylpiperidin-4-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via alkylation of N-methylpiperidin-4-amine with isopropyl halides under basic conditions. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution .
  • Base choice : Sodium hydride or potassium carbonate facilitates deprotonation, improving reaction efficiency .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%), confirmed by NMR and mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are critical for structural validation?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key markers include δ ~2.8–3.2 ppm (piperidine N-CH₃), δ ~1.0–1.2 ppm (isopropyl CH₃), and coupling patterns confirming stereochemistry .
  • High-resolution mass spectrometry (HRMS) : Exact mass matching [M+H]⁺ (calc. for C₉H₂₀N₂: 156.1626) validates molecular formula .
  • IR spectroscopy : Peaks at ~2800 cm⁻¹ (C-H stretch) and ~1600 cm⁻¹ (amine deformation) confirm functional groups .

Q. How can researchers initially assess the biological activity of this compound?

  • Methodological Answer :

  • In vitro assays : Screen for receptor binding (e.g., serotonin or dopamine receptors) using radioligand displacement assays at varying concentrations (1 nM–10 µM) .
  • Enzyme inhibition studies : Test against acetylcholinesterase or monoamine oxidases, monitoring activity via spectrophotometric methods .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing byproducts?

  • Methodological Answer :

  • Catalyst screening : Transition metals (e.g., Pd/C) may reduce side reactions in reductive amination steps .
  • Temperature control : Maintaining 50–60°C prevents thermal decomposition of intermediates .
  • Reaction monitoring : Use TLC or inline IR to detect intermediate formation and adjust stoichiometry dynamically .

Q. What strategies resolve contradictions in spectral data, such as unexpected coupling patterns in NMR?

  • Methodological Answer :

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms spatial proximity of protons (e.g., isopropyl vs. piperidine methyl groups) .
  • Isotopic labeling : Introduce ¹³C or ¹⁵N to trace specific nuclei, clarifying ambiguous assignments .
  • Computational modeling : DFT-based NMR prediction (e.g., Gaussian) matches experimental data to theoretical conformers .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound derivatives?

  • Methodological Answer :

  • Analog synthesis : Replace isopropyl with cyclopropyl or tert-butyl groups to assess steric effects .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock) to predict binding modes against target proteins (e.g., GPCRs) .
  • Bioisosteric substitution : Replace N-methyl with N-ethyl or N-acetyl to modulate lipophilicity and bioavailability .

Q. What experimental approaches address discrepancies in reported biological activity data across studies?

  • Methodological Answer :

  • Dose-response standardization : Use fixed protocols (e.g., IC₅₀ determination via sigmoidal curve fitting) to ensure reproducibility .
  • Cell line validation : Confirm receptor expression levels in cellular models via qPCR or Western blot .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., Cohen’s d) to quantify effect size variability .

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